- Progress in demonstrating homochiral selection in prebiotic RNA synthesisAdvances in Space Research, 2013, 51(5), 772-779,
Cas no 1548524-18-0 ()

1548524-18-0 structure
اسم المنتج:
كاس عدد:1548524-18-0
وسط:C20H26N10O13P2
ميغاواط:676.427164554596
CID:5602210
الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
-
- نواة داخلي: 1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(41-19)2-40-45(37,38)43-14-12(32)8(1-39-44(34,35)36)42-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8+,11-,12+,13-,14+,19-,20+/m1/s1
- مفتاح Inchi: CGSDOACAGDJPAM-DGVKEVKASA-N
- ابتسامات: O([C@H]1[C@H]([C@H](COP(O)(O)=O)O[C@@H]1N1C=NC2=C(N=CN=C12)N)O)P(O)(=O)OC[C@@H]1[C@H]([C@@H](O)[C@H](N2C=NC3=C(N=CN=C23)N)O1)O
طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
2.1S:H2O, 3 d, 25°C, pH 7
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
1.1R:2-PySSPy-2, R:Et3N, R:PPh3, S:DMF, S:DMSO, 3 h, rt
2.1S:H2O, 3 d, 25°C, pH 7
المراجع
Raw materials
- Adenosine monophosphate
- Imidazole
- Uridine 5'-Monophosphate
- [5']uridylic acid
- 9-(5-O-Phosphono-β-L-ribofuranosyl)-9H-purin-6-amine
Preparation Products
- (1548523-22-3)
- (1548618-15-0)
- (1548523-82-5)
- (1548523-86-9)
- β-L-Uridine, 5'-O-phosphono-β-L-uridylyl-(3'→5')- (1548618-19-4)
- β-L-Uridine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-07-7)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-22-6)
- β-L-Uridine, 5'-O-phosphonoadenylyl-(2'→5')-, sodium salt (1:1) (1548523-33-6)
- (1548523-97-2)
- (1548524-02-2)
- Uridine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-11-3)
- Adenosine, 5'-O-phosphono-β-L-adenylyl-(3'→5')- (1548524-26-0)
- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)
- (1548523-54-1)
- Uridine, 5'-O-phosphono-β-L-uridylyl-(3'→5')- (1548618-21-8)
- (1548524-18-0)
الوثائق ذات الصلة
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
1548524-18-0 () منتجات ذات صلة
- 2171960-00-0(2-fluoro-1-(4-propylphenyl)ethan-1-one)
- 749920-65-8(2-Hexanamido-4,5-dimethoxybenzoic Acid)
- 1260990-51-9(N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 108294-53-7(1H-Imidazol-2-amine,N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-)
- 2580217-76-9(Ethyl 3-amino-2-phenoxypropanoate)
- 2287247-20-3(1,1-Dimethylethyl N-[(1S,2R,5R)-9-oxobicyclo[3.3.1]non-2-yl]carbamate)
- 499-02-5(3-Methylenecyclopropane-trans-1,2-dicarboxylic Acid)
- 2172397-46-3(2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-2-methylpropanoic acid)
- 71527-73-6(Bis[3,4,6-trichloro-2-(3-methylbutoxycarbonyl)phenyl] oxalate)
- 120099-60-7((3R)-3-methoxypyrrolidine)
الموردين الموصى بهم
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
